molecular formula C19H13ClO2 B12805565 (4-Chlorophenyl)(4-phenoxyphenyl)methanone CAS No. 28315-73-3

(4-Chlorophenyl)(4-phenoxyphenyl)methanone

Cat. No.: B12805565
CAS No.: 28315-73-3
M. Wt: 308.8 g/mol
InChI Key: HLBCLHCYHSKNNR-UHFFFAOYSA-N
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Description

(4-Chlorophenyl)(4-phenoxyphenyl)methanone is an organic compound with the molecular formula C19H13ClO2. It is a member of the benzophenone family, characterized by the presence of a ketone functional group flanked by two aromatic rings. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chlorophenyl)(4-phenoxyphenyl)methanone typically involves the reaction of 4-chlorobenzoyl chloride with 4-phenoxyaniline in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar synthetic route, with optimizations for large-scale reactions. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

(4-Chlorophenyl)(4-phenoxyphenyl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(4-Chlorophenyl)(4-phenoxyphenyl)methanone has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (4-Chlorophenyl)(4-phenoxyphenyl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding and subsequent catalysis .

Comparison with Similar Compounds

Similar Compounds

  • (4-Chlorophenyl)(4-hydroxyphenyl)methanone
  • 4,4’-Dichlorobenzophenone
  • 4-Chlorobenzophenone

Uniqueness

(4-Chlorophenyl)(4-phenoxyphenyl)methanone is unique due to the presence of both a chloro and a phenoxy group on the benzophenone structure. This combination imparts distinct chemical and physical properties, making it valuable for specific applications where other benzophenone derivatives may not be as effective .

Properties

CAS No.

28315-73-3

Molecular Formula

C19H13ClO2

Molecular Weight

308.8 g/mol

IUPAC Name

(4-chlorophenyl)-(4-phenoxyphenyl)methanone

InChI

InChI=1S/C19H13ClO2/c20-16-10-6-14(7-11-16)19(21)15-8-12-18(13-9-15)22-17-4-2-1-3-5-17/h1-13H

InChI Key

HLBCLHCYHSKNNR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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